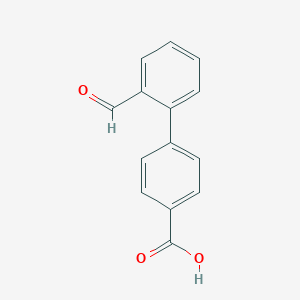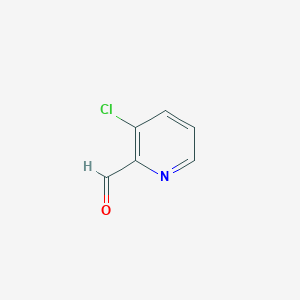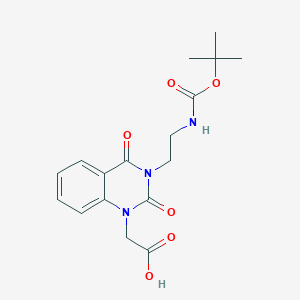
Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione” is a chemical compound with the CAS Number: 215190-30-0. It has a molecular weight of 363.37 . The IUPAC name for this compound is 2-(3-(2-(tert-butoxycarbonylamino)ethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid .
Synthesis Analysis
A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H21N3O6/c1-17(2,3)26-15(24)18-8-9-19-14(23)11-6-4-5-7-12(11)20(16(19)25)10-13(21)22/h4-7H,8-10H2,1-3H3,(H,18,24)(H,21,22) .Chemical Reactions Analysis
The synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines involves the use of isocyanate intermediates . These intermediates are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, and they react with Grignard reagents to produce the corresponding amides .Physical And Chemical Properties Analysis
This compound has a molecular weight of 363.37 . It is stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen
Enantiodivergent Synthesis and Reactivity
A study by Farran et al. (2011) explores the enantiodivergent transannular rearrangement of 3-isopropyl-1,4-benzodiazepine-2,5-dione, activated by N-Boc, leading to the formation of 3-aminoquinoline-2,4-dione derivatives with high enantiomeric purity. This process demonstrates the compound's potential in stereocontrolled synthesis, important for creating enantiomerically pure pharmaceuticals (Farran, P. Archirel, L. Toupet, Jean Martínez, G. Dewynter, 2011).
Synthesis of Alkaloids
Liu et al. (2005) report a microwave-promoted synthesis technique for pyrazino[2,1-b]quinazoline-3,6-dione scaffolds, leading to the efficient synthesis of glyantrypine and fumiquinazoline F, among others. This highlights the role of such quinazoline derivatives in synthesizing biologically active alkaloids, which are significant in drug development and synthetic chemistry (Liu, P. Ye, Bailin Zhang, Grace Bi, K. Sargent, Libing Yu, D. Yohannes, C. Baldino, 2005).
Antiviral Activity
Ivashchenko et al. (2014) synthesized and studied the antiviral activity of various quinazoline derivatives, demonstrating their potential in treating viral infections. While the specific Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione was not mentioned, this research indicates the potential of similar compounds in antiviral applications (Ivashchenko, P. Yamanushkin, O. D. Mit’kin, V. Kisil’, O. Korzinov, V. Y. Vedenskii, I. Leneva, E. A. Bulanova, V. V. Bychko, I. Okun, A. Ivashchenko, Ya. A. Ivanenkov, 2014).
Novel Synthetic Routes
Research by Mizuno et al. (2007) presents a solvent-free synthesis method for quinazoline-2,4(1H,3H)-diones using carbon dioxide and a catalytic amount of base, illustrating an environmentally friendly approach to synthesizing these compounds. Such methodologies could be applicable to the synthesis of Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione, emphasizing sustainable chemistry practices (Mizuno, Masatoshi Mihara, Takeo Nakai, T. Iwai, Takatoshi Ito, 2007).
Eigenschaften
IUPAC Name |
2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxoquinazolin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6/c1-17(2,3)26-15(24)18-8-9-19-14(23)11-6-4-5-7-12(11)20(16(19)25)10-13(21)22/h4-7H,8-10H2,1-3H3,(H,18,24)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJZOTNYCMZEPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373195 |
Source


|
| Record name | [3-(2-tert-butoxycarbonylamino-ethyl)-2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione | |
CAS RN |
215190-30-0 |
Source


|
| Record name | 3-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-3,4-dihydro-2,4-dioxo-1(2H)-quinazolineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215190-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2-tert-butoxycarbonylamino-ethyl)-2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

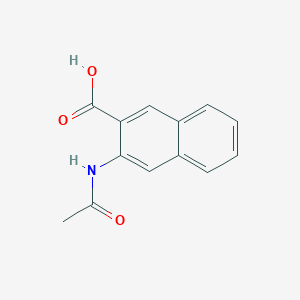
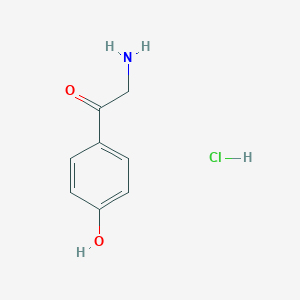
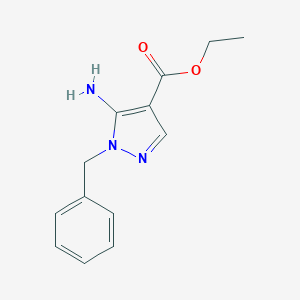
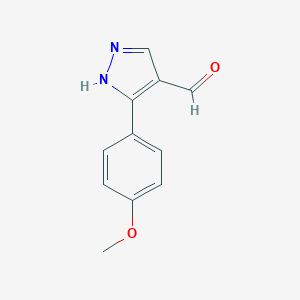
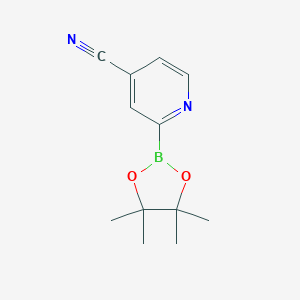
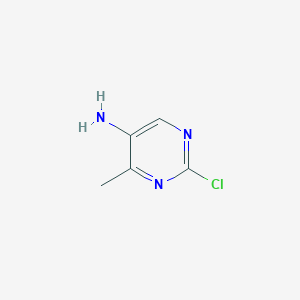

![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)
![1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-](/img/structure/B112252.png)


